

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Using MM-401

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Compound of Interest		
Compound Name:	MM-401	
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Introduction

MM-401 is a potent and specific small molecule inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) H3K4 methyltransferase.[1][2] It functions by disrupting the critical protein-protein interaction between MLL1 and WDR5, a core component of the MLL1 complex essential for its catalytic activity.[1][2] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making it a key target for therapeutic development.[2][3] The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the in vivo interactions of proteins with DNA. By combining the use of MM-401 with a ChIP assay, researchers can elucidate the impact of MLL1 inhibition on its recruitment to chromatin and its role in regulating gene expression through histone methylation.

This document provides a detailed protocol for performing a ChIP assay in cells treated with **MM-401**, enabling the study of changes in MLL1-target gene binding and associated histone modifications.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MM-401



Parameter	Target	Value	Reference
IC50	MLL1 Activity	0.32 μΜ	[1]
IC50	WDR5-MLL1 Interaction	0.9 nM	[1]
Ki	WDR5	< 1 nM	[1]

Table 2: Cellular Activity of MM-401 in MLL-Rearranged Leukemia Cell Lines

Cell Line	MLL Status	GI50 (μM)	Reference
MOLM-13	MLL-AF9	0.5	[2]
MV4-11	MLL-AF4	1.2	[2]
KOPN-8	MLL-ENL	2.5	[2]
RS4;11	MLL-AF4	3.0	[2]
SEM	MLL-AF4	4.5	[2]

Signaling Pathway and Mechanism of Action

MM-401 is a peptidomimetic that was designed to block the interaction between WDR5 and the Win motif of MLL1.[4] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 complex, which catalyzes the methylation of histone H3 at lysine 4 (H3K4). [2][5] H3K4 methylation is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of MLL1 with various partner proteins leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving their overexpression and promoting leukemogenesis. By inhibiting the MLL1-WDR5 interaction, MM-401 specifically blocks the methyltransferase activity of the MLL1 complex, leading to a reduction in H3K4 methylation at target gene promoters, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[2][6]



MLL1 Core Complex Inhibition MLL1 MM-401 Win motif interaction Methylates **Blocks Interaction** Chromatin WDR5 DNA Inhibits Downstream Effects H3K4 Methylation ASH2L Activates Target Gene Expression RbBP5 (e.g., HOX genes) DPY30 Leukemogenesis

Mechanism of MM-401 Action

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Caption: Mechanism of MM-401 action on the MLL1 signaling pathway.

Experimental Protocols



This protocol outlines the steps for a ChIP assay to assess the effect of **MM-401** on the binding of a protein of interest (e.g., MLL1, or histone marks like H3K4me3) to specific genomic regions.

Materials:

- MM-401 (and vehicle control, e.g., DMSO)
- · Cell culture medium and reagents
- Formaldehyde (37%)
- Glycine (2.5 M)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)[7]
- Dilution buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.1)[7]
- Antibody specific to the target protein (e.g., anti-MLL1, anti-H3K4me3)
- Negative control antibody (e.g., Normal Rabbit IgG)
- Protein A/G magnetic beads or agarose slurry
- Wash buffers (low salt, high salt, LiCl, and TE buffer)[7]
- Elution buffer (1% SDS, 0.1 M NaHCO3)[7]
- NaCl (5 M)
- Proteinase K
- DNA purification kit
- Reagents for qPCR



Procedure:

- 1. Cell Treatment:
- Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL).[8]
- Treat cells with the desired concentration of MM-401 or vehicle control for the appropriate duration (e.g., 48 hours).[1] The optimal concentration and time should be determined empirically for the cell line and target of interest.
- 2. Cross-linking:
- Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[9]
- Incubate for 10 minutes at room temperature with gentle shaking.[9]
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[7]
- Incubate for 5 minutes at room temperature.[7]
- Harvest the cells by centrifugation and wash twice with ice-cold PBS.[9]
- 3. Cell Lysis and Chromatin Shearing:
- Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
- Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.[7][10]
- Centrifuge the sonicated lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
- 4. Immunoprecipitation:
- Dilute the chromatin with dilution buffer.
- Save a small aliquot of the diluted chromatin as the "input" control.
- Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.[7]

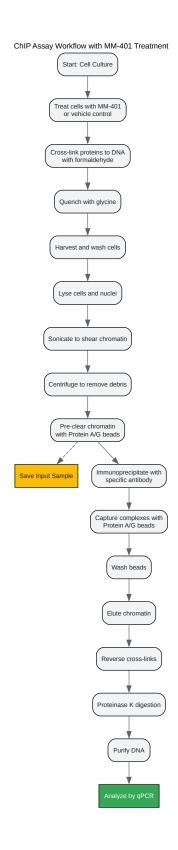
Methodological & Application





- Incubate the pre-cleared chromatin with the specific antibody or negative control IgG overnight at 4°C with rotation.[7]
- Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 1 hour at 4°C.[7]
- 5. Washing:
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound chromatin.
- 6. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads using elution buffer.[7]
- Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours or overnight.[7][11]
- Treat with Proteinase K to digest proteins.[7]
- 7. DNA Purification:
- Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- 8. Analysis:
- · Quantify the purified DNA.
- Perform quantitative PCR (qPCR) using primers specific to the target genomic regions to determine the enrichment of the protein of interest.





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Caption: Experimental workflow for a ChIP assay incorporating MM-401 treatment.



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